molecular formula C25H18O B12558882 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone CAS No. 174093-00-6

1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone

Cat. No.: B12558882
CAS No.: 174093-00-6
M. Wt: 334.4 g/mol
InChI Key: CDBYWEZHMJURSC-UHFFFAOYSA-N
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Description

1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The presence of the diphenylpropenylidene moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone typically involves the condensation of a naphthalenone derivative with a diphenylpropenylidene precursor. Common reagents used in this synthesis include strong bases like sodium hydride or potassium tert-butoxide to deprotonate the naphthalenone, followed by the addition of the diphenylpropenylidene compound under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Naphthalenols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-indeneone
  • 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-anthracenone

Comparison

Compared to similar compounds, 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups and the naphthalene ring system. Its structural features can influence its stability, solubility, and interaction with other molecules.

Properties

IUPAC Name

1-(3,3-diphenylprop-2-enylidene)naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c26-25-18-15-21-13-7-8-14-23(21)24(25)17-16-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBYWEZHMJURSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C2C(=O)C=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203953
Record name 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174093-00-6
Record name 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174093-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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